Ledoxantrone trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

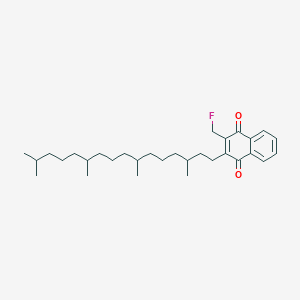

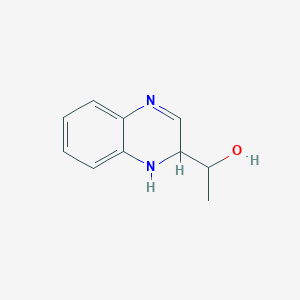

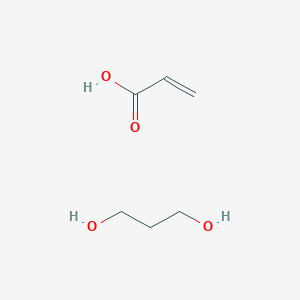

Ledoxantrone trihydrochloride, also known as AN-238, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the anthraquinone family of compounds and has been shown to have potent anti-tumor activity both in vitro and in vivo.

科学的研究の応用

1. Development and Characteristics

Ledoxantrone trihydrochloride, also known as mitoxantrone, is part of the anthracenediones class of antineoplastic agents. Originally developed from a molecule designed for DNA intercalation, mitoxantrone demonstrates strong binding to both single-stranded and double-stranded RNA and DNA. It inhibits cellular RNA and DNA synthesis and induces chromosomal aberrations, showcasing its effectiveness against various types of transplantable tumors in murine models (White & Durr, 2004).

2. Mechanism of Action

Mitoxantrone operates through various mechanisms. It suppresses the proliferation of T cells, B cells, and macrophages, impairs antigen presentation, and decreases the secretion of proinflammatory cytokines. Additionally, it enhances T-cell suppressor function, inhibits B-cell function and antibody production, and impedes macrophage-mediated myelin degradation. Its wide-ranging actions affect multiple types of immune cells, distinguishing it from other agents like interferon betas (Fox, 2004).

3. Physicochemical Interactions

The interactions between mitoxantrone and surfactants have been a significant research interest. Mitoxantrone-micelle binding constants and the partition coefficient of the drug between aqueous and micellar phases provide critical insights. This understanding is vital for designing better delivery systems with potential biomedical applications, given the role of surfactant micelles as simple model systems for biological membranes (Enache, Toader, & Enache, 2016).

4. Broader Molecular Interactions

Mitoxantrone interacts with a range of biological macromolecules both covalently and noncovalently, beyond its established role as a DNA topoisomerase II poison. These interactions have significant implications for cancer therapy, as they can be leveraged to enhance the therapeutic value of mitoxantrone in treating cancers like breast and prostate cancers, lymphomas, and leukemias (Evison et al., 2016).

5. Binding Affinity with Chromatin and DNA

The affinity of mitoxantrone for chromatin, DNA, and histone proteins has been a subject of research. Studies show higher binding affinity to chromatin compared to DNA, suggesting histone proteins play a crucial role in this interaction. These findings are pivotal in understanding the drug's antitumor efficacy and guiding the development of more targeted cancer therapies (Hajihassan & Rabbani-Chadegani, 2009).

特性

CAS番号 |

119221-49-7 |

|---|---|

製品名 |

Ledoxantrone trihydrochloride |

分子式 |

C21H30Cl3N5OS |

分子量 |

506.9 g/mol |

IUPAC名 |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H |

InChIキー |

JKCXGHJOOIDPQF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

正規SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

同義語 |

CI 958 CI-958 ledoxantrone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)